Cholesteryl Ester Synthesis Inhibition in Macrophages: Beauveriolide III vs. Beauveriolide I — Direct Head-to-Head Comparison
In primary mouse peritoneal macrophages, beauveriolide III inhibited cholesteryl ester (CE) synthesis with an IC50 of 0.41 μM, whereas the closest structural analog beauveriolide I exhibited an IC50 of 0.78 μM under identical assay conditions . This represents a 1.9-fold potency advantage for beauveriolide III. Neither compound significantly affected triacylglycerol or phospholipid synthesis at concentrations up to 10 μM, confirming target-pathway specificity .
| Evidence Dimension | Inhibition of cholesteryl ester synthesis (IC50) |
|---|---|
| Target Compound Data | Beauveriolide III: IC50 = 0.41 μM |
| Comparator Or Baseline | Beauveriolide I: IC50 = 0.78 μM; Beauvericin: IC50 = 0.13 μM (positive control); CL-283,546: IC50 = 0.035 μM (synthetic ACAT inhibitor reference) |
| Quantified Difference | Beauveriolide III is 1.9-fold more potent than beauveriolide I (0.41 vs 0.78 μM); approximately 3.2-fold less potent than beauvericin |
| Conditions | Primary mouse peritoneal macrophages; macrophages cultured with [¹⁴C]oleic acid and 7-ketocholesterol; lipid extraction and TLC analysis of CE fraction |
Why This Matters
For researchers procuring a beauveriolide for macrophage lipid-loading assays, beauveriolide III provides nearly twice the CE synthesis inhibitory potency of beauveriolide I, enabling lower working concentrations while maintaining pathway selectivity.
- [1] Tomoda H, Namatame I, Lee S, Tabata N, Kawaguchi Y, Daisuke M, Sunazuka T, Omura S. Antiatherogenic activity of fungal beauveriolides, inhibitors of lipid droplet accumulation in macrophages. Proc Natl Acad Sci USA. 2004;101(3):737-742. Table 1 and text. doi:10.1073/pnas.0307757100. View Source
